[Ethyl(methyl)silanediyl]dimethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Ethyl(methyl)silanediyl]dimethanediyl diacetate is an organosilicon compound with the molecular formula C9H18O4Si . This compound is characterized by the presence of silicon atoms bonded to organic groups, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [ethyl(methyl)silanediyl]dimethanediyl diacetate typically involves the reaction of ethyl(methyl)silanediyl with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the diacetate ester. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the yield and purity of the product. The reaction mixture is subjected to distillation to remove any unreacted starting materials and by-products, resulting in a high-purity final product .
Chemical Reactions Analysis
Types of Reactions
[Ethyl(methyl)silanediyl]dimethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild heating and stirring.
Reduction: Lithium aluminum hydride; reaction conditions involve cooling and controlled addition of the reducing agent.
Substitution: Halides, amines; reaction conditions vary depending on the nucleophile used.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Alcohols
Substitution: Halide or amine-substituted silanes
Scientific Research Applications
[Ethyl(methyl)silanediyl]dimethanediyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with therapeutic agents.
Mechanism of Action
The mechanism of action of [ethyl(methyl)silanediyl]dimethanediyl diacetate involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the ester groups in the molecule can undergo hydrolysis to release acetic acid, which can act as a catalyst in certain reactions .
Comparison with Similar Compounds
Similar Compounds
- [Methyl(ethyl)silanediyl]dimethanediyl diacetate
- [Propyl(methyl)silanediyl]dimethanediyl diacetate
- [Butyl(methyl)silanediyl]dimethanediyl diacetate
Uniqueness
Compared to similar compounds, [ethyl(methyl)silanediyl]dimethanediyl diacetate exhibits unique properties such as higher reactivity and better solubility in organic solvents. These characteristics make it a preferred choice in applications requiring efficient chemical transformations and compatibility with various reaction media .
Properties
CAS No. |
2917-60-4 |
---|---|
Molecular Formula |
C9H18O4Si |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(acetyloxymethyl-ethyl-methylsilyl)methyl acetate |
InChI |
InChI=1S/C9H18O4Si/c1-5-14(4,6-12-8(2)10)7-13-9(3)11/h5-7H2,1-4H3 |
InChI Key |
KMYWZXNGPLVPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(COC(=O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.